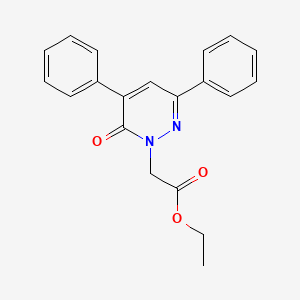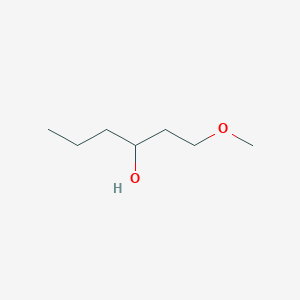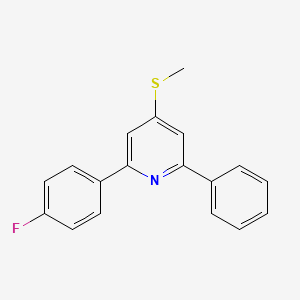
Bis(2-hydroxyethyl) 4-(octyloxy)pyridine-2,6-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-hydroxyethyl) 4-(octyloxy)pyridine-2,6-dicarboxylate is a chemical compound with the molecular formula C18H27NO7. It is a derivative of pyridine-2,6-dicarboxylate, which is known for its coordination chemistry and potential applications in various fields. This compound is characterized by the presence of two hydroxyethyl groups and an octyloxy group attached to the pyridine ring, making it a versatile molecule for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-hydroxyethyl) 4-(octyloxy)pyridine-2,6-dicarboxylate typically involves the esterification of pyridine-2,6-dicarboxylic acid with 2-hydroxyethyl alcohol and octyl alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2-hydroxyethyl) 4-(octyloxy)pyridine-2,6-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The octyloxy group can be substituted with other alkoxy or aryloxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Alkoxy or aryloxy derivatives.
Wissenschaftliche Forschungsanwendungen
Bis(2-hydroxyethyl) 4-(octyloxy)pyridine-2,6-dicarboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with metal ions.
Industry: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials, due to its versatile functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridine-2,6-dicarboxylic acid: The parent compound, known for its coordination chemistry and biological activity.
Bis(2-hydroxyethyl) terephthalate: A similar compound with two hydroxyethyl groups but a different aromatic core.
4-(Octyloxy)pyridine-2,6-dicarboxylic acid: A derivative with an octyloxy group but lacking the hydroxyethyl groups.
Uniqueness
Bis(2-hydroxyethyl) 4-(octyloxy)pyridine-2,6-dicarboxylate is unique due to the combination of hydroxyethyl and octyloxy groups attached to the pyridine-2,6-dicarboxylate core. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
| 138398-99-9 | |
Molekularformel |
C19H29NO7 |
Molekulargewicht |
383.4 g/mol |
IUPAC-Name |
bis(2-hydroxyethyl) 4-octoxypyridine-2,6-dicarboxylate |
InChI |
InChI=1S/C19H29NO7/c1-2-3-4-5-6-7-10-25-15-13-16(18(23)26-11-8-21)20-17(14-15)19(24)27-12-9-22/h13-14,21-22H,2-12H2,1H3 |
InChI-Schlüssel |
PGQVBLNQGOOQPI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOC1=CC(=NC(=C1)C(=O)OCCO)C(=O)OCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


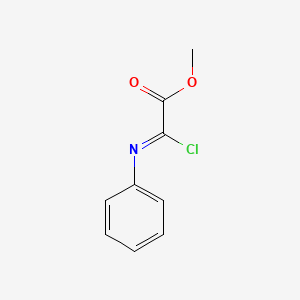
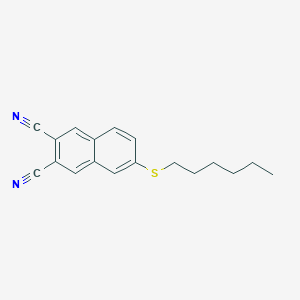


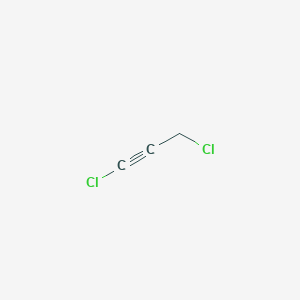
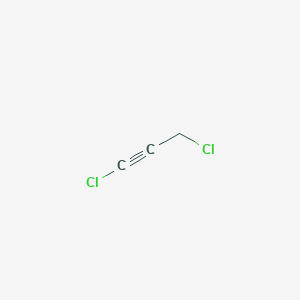
![2-{[(Thiophen-2-yl)methyl]sulfanyl}benzoyl azide](/img/structure/B14286109.png)
